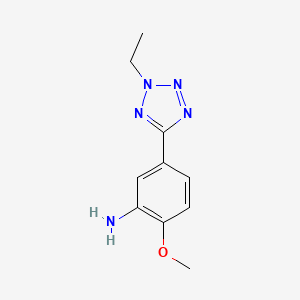
Benzenamine, 5-(2-ethyl-2H-1,2,3,4-tetrazol-5-yl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-ETHYL-2H-1,2,3,4-TETRAZOL-5-YL)-2-METHOXYANILINE is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl group and a methoxy group attached to the tetrazole ring and aniline moiety, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ETHYL-2H-1,2,3,4-TETRAZOL-5-YL)-2-METHOXYANILINE typically involves the cycloaddition reaction of nitriles and azides. Sodium azide is commonly used as the inorganic azide source, often in conjunction with an ammonium halide as an additive in dipolar aprotic solvents . The reaction conditions usually involve moderate temperatures and the use of catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(2-ETHYL-2H-1,2,3,4-TETRAZOL-5-YL)-2-METHOXYANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
5-(2-ETHYL-2H-1,2,3,4-TETRAZOL-5-YL)-2-METHOXYANILINE has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 5-(2-ETHYL-2H-1,2,3,4-TETRAZOL-5-YL)-2-METHOXYANILINE involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of carboxyl-containing molecules. This property makes it useful in drug design, where it can interact with enzymes and receptors in a similar manner to natural substrates .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but with a phenyl group instead of an ethyl group.
5-Methyl-1H-tetrazole: Contains a methyl group instead of an ethyl group.
5-(2-Methoxyphenyl)-1H-tetrazole: Similar but with a methoxyphenyl group instead of a methoxyaniline group.
Uniqueness
5-(2-ETHYL-2H-1,2,3,4-TETRAZOL-5-YL)-2-METHOXYANILINE is unique due to the combination of the ethyl group on the tetrazole ring and the methoxy group on the aniline moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(2-ethyltetrazol-5-yl)-2-methoxyaniline |
InChI |
InChI=1S/C10H13N5O/c1-3-15-13-10(12-14-15)7-4-5-9(16-2)8(11)6-7/h4-6H,3,11H2,1-2H3 |
InChI Key |
MSGDZOCBAJIDRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC(=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















